Bienvenue dans la boutique en ligne BenchChem!

4-Amino-3-nitrobenzamide

Medicinal Chemistry Synthetic Intermediate Isomer Differentiation

4-Amino-3-nitrobenzamide (CAS 41263-65-4, MFCD08729282) is a disubstituted benzamide bearing an electron-donating amino group at the 4-position and an electron-withdrawing nitro group at the 3-position on the aromatic ring. With a molecular formula of C₇H₇N₃O₃ and a molecular weight of 181.15 g·mol⁻¹, it belongs to the nitro-substituted benzamide class that serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing diaminobenzamide scaffolds and benzimidazole derivatives.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 41263-65-4
Cat. No. B1280802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-nitrobenzamide
CAS41263-65-4
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N
InChIInChI=1S/C7H7N3O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,8H2,(H2,9,11)
InChIKeyYLKLDLKLEXDSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-nitrobenzamide (CAS 41263-65-4) – Procurement-Relevant Identity and Class Positioning


4-Amino-3-nitrobenzamide (CAS 41263-65-4, MFCD08729282) is a disubstituted benzamide bearing an electron-donating amino group at the 4-position and an electron-withdrawing nitro group at the 3-position on the aromatic ring. With a molecular formula of C₇H₇N₃O₃ and a molecular weight of 181.15 g·mol⁻¹, it belongs to the nitro-substituted benzamide class that serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing diaminobenzamide scaffolds and benzimidazole derivatives . The compound is commercially available as a crystalline solid with a reported melting point of 232–234 °C and a predicted LogP of 2.08 . Its dual-functionality architecture – a reducible nitro group para to a derivatizable amino group – distinguishes it from simpler mono-substituted benzamides and underpins its utility in multi-step synthetic routes to bioactive molecules [1].

Why 4-Amino-3-nitrobenzamide Cannot Be Replaced by Generic Benzamide Analogs


Substituting 4-amino-3-nitrobenzamide with the positional isomer 3-amino-4-nitrobenzamide (CAS 131508-15-1) or the carboxylic acid analog 4-amino-3-nitrobenzoic acid (CAS 1588-83-6) introduces critical differences in reactivity, solubility, and downstream synthetic compatibility. The 4-amino-3-nitro regiochemistry places the primary amine para to the carboxamide, enabling selective amide coupling without competing reactivity at the nitro-adjacent position, whereas the 3-amino-4-nitro isomer positions the amine ortho to the nitro group, altering both electronic character and steric accessibility . The carboxamide terminus of 4-amino-3-nitrobenzamide provides distinct hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) and a polar surface area of 114.93 Ų , which differs fundamentally from the free carboxylic acid analog that exhibits superior aqueous solubility but requires activation for amide bond formation in solid-phase peptide synthesis . These regiochemical and functional-group differences mean that in-class compounds are not interchangeable without altering reaction outcomes, intermediate stability, or final product identity.

Quantitative Differentiation Evidence for 4-Amino-3-nitrobenzamide (CAS 41263-65-4)


Regiochemical Identity: Physicochemical Divergence from the 3-Amino-4-nitro Positional Isomer

4-Amino-3-nitrobenzamide (CAS 41263-65-4) and its positional isomer 3-amino-4-nitrobenzamide (CAS 131508-15-1) share an identical molecular formula (C₇H₇N₃O₃, MW 181.15) but differ in the positions of the amino and nitro substituents. For 4-amino-3-nitrobenzamide, the amino group is para to the carboxamide and meta to the nitro group; for the 3-amino-4-nitro isomer, the amino group is meta to the carboxamide and ortho to the nitro group . The target compound exhibits a melting point of 232–234 °C, a LogP of 2.08, and a polar surface area (PSA) of 114.93 Ų . The 3-amino-4-nitro isomer is reported with a purity specification of 95% from commercial suppliers, whereas the target compound is routinely supplied at 97–98% purity . This regiochemical difference directly impacts the electronic environment of the aromatic ring and the reactivity of the amino group in subsequent derivatization steps.

Medicinal Chemistry Synthetic Intermediate Isomer Differentiation

Functional Group Advantage: Carboxamide vs. Carboxylic Acid in Downstream Conjugation

4-Amino-3-nitrobenzamide (CAS 41263-65-4) features a primary carboxamide terminus, whereas the structurally related 4-amino-3-nitrobenzoic acid (CAS 1588-83-6) bears a free carboxylic acid group. The acid analog is primarily used in peptide synthesis as a building block for solid-phase chemistry due to its free carboxyl group, which offers better aqueous solubility compared to its amide analogs . However, the carboxamide group of 4-amino-3-nitrobenzamide provides two hydrogen-bond donor sites and three hydrogen-bond acceptor sites , enabling direct participation in molecular recognition without prior activation. For applications requiring a pre-formed amide bond (e.g., direct incorporation into HDAC inhibitor scaffolds such as Entinostat/MS-275 analogs, where the benzamide moiety serves as the zinc-binding group), 4-amino-3-nitrobenzamide eliminates the need for carboxyl activation and coupling steps, reducing synthetic sequence length [1].

Solid-Phase Synthesis Amide Coupling Building Block Selection

Synthetic Tractability: Reduction to 3,4-Diaminobenzamide as a Key Intermediate

The 3-nitro group of 4-amino-3-nitrobenzamide can be selectively reduced to generate 3,4-diaminobenzamide, a versatile intermediate for benzimidazole and quinoxaline synthesis. Published methodology demonstrates that aminonitrobenzamides undergo parallel reduction to functionalized diaminobenzamides in a multi-step polymer-assisted solution-phase (PASP) library synthesis with high overall purities averaging 80% over a four-step sequence [1]. Additionally, catalyst-free hydrogen proton transfer reduction of nitrobenzamides to aminobenzamides using an iPrOH/KOH system has been established, achieving chemoselective reduction in good to excellent yields without metal catalysts [2]. In a specific medicinal chemistry application, 4-amino-3-nitrobenzamide served as the precursor for 4-amino-3-nitrobenzamidine via Pinner amidine synthesis, with subsequent Pd-C catalyzed hydrogenation of the nitro group affording 3,4-diaminobenzamidine in 60% yield [3]. This reduction pathway is not accessible from non-nitro-substituted benzamide analogs such as 3-aminobenzamide, which lack the reducible nitro functionality.

Nitro Reduction Diaminobenzamide Synthesis Heterocycle Construction

Electronic Push-Pull Architecture: Donor-Acceptor Substitution Pattern for Tunable Reactivity

The juxtaposition of the electron-donating 4-amino group and the electron-withdrawing 3-nitro group on the benzamide scaffold creates a 'push-pull' electronic system that is absent in mono-substituted benzamides such as 3-aminobenzamide or 4-nitrobenzamide. The nitro group at position 3 deactivates the ring toward electrophilic aromatic substitution while the amino group at position 4 activates it, resulting in a predictable and well-defined reactivity profile that allows for selective modifications at specific positions [1]. The Hammett σ constants for para-NH₂ (σₚ = -0.66) and meta-NO₂ (σₘ = +0.71) predict complementary electronic effects that can be exploited for regioselective functionalization. In contrast, the positional isomer 3-amino-4-nitrobenzamide places the activating amino group meta to the carboxamide and the deactivating nitro group para, producing a different electronic landscape [2]. This push-pull architecture has been exploited in the design of novel 4-substituted-3-nitrobenzamide derivatives that exhibited potent anti-tumor activity, with compound 4a showing GI₅₀ values of 1.904–2.111 μmol·L⁻¹ against HCT-116, MDA-MB435, and HL-60 cell lines [3].

Electronic Effects Structure-Reactivity Relationships Electrophilic Substitution

Nitroreductase Prodrug Class Membership: Bioreductive Activation Potential

Nitro-substituted benzamides, including the 4-amino-3-nitrobenzamide scaffold, have been investigated as potential prodrug candidates for nitroreductase (NTR)-based cancer therapy. In a systematic study of nitro benzamide prodrugs (compounds 1–4), the metabolites obtained from reduction by the bacterial nitroreductase Ssap-NtrB (S. saprophyticus Nitroreductase B) showed differential cytotoxic effects: non-toxic to HUVEC (normal endothelial) cells, moderately toxic to Hep3B (hepatoma) cells, and highly toxic to PC3 (prostate cancer) cells [1]. The nitro group at the 3-position is the critical bioreductive trigger; upon enzymatic reduction, the corresponding amine metabolites exert cytotoxic effects. In contrast, 3-aminobenzamide, which lacks the nitro group entirely, is not a substrate for nitroreductase-mediated activation and functions instead as a direct (though weak) PARP inhibitor [2]. Voltammetric characterization of six nitro-substituted benzamides using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on a pencil graphite electrode (PGE) demonstrated that these compounds undergo distinct reduction/oxidation steps involving aromatic nitro radical, nitroso, hydroxylamine, and amine group formation, with a linear DPV response range of 0.5–100 μM for the representative compound [3].

Prodrug Activation Nitroreductase Directed Enzyme Prodrug Therapy

Commercial Availability and Purity Benchmarking Against Closest Analogs

An assessment of commercial availability reveals that 4-amino-3-nitrobenzamide (CAS 41263-65-4) is stocked by multiple reputable suppliers with defined purity specifications. Alfa Aesar (Thermo Fisher Scientific) offers the compound at 97% purity (1g packaging) . J&K Scientific supplies the compound at 98% purity . AKSci lists a minimum purity specification of 95% with long-term storage recommendation at cool, dry conditions . In comparison, the positional isomer 3-amino-4-nitrobenzamide (CAS 131508-15-1) is less broadly available, with typical purity of 95% from specialty suppliers . The carboxylic acid analog 4-amino-3-nitrobenzoic acid (CAS 1588-83-6) is more widely stocked due to its use in solid-phase peptide synthesis, but serves different synthetic purposes . The target compound's availability at 97–98% purity from major international distributors provides procurement reliability for multi-step synthetic campaigns.

Chemical Procurement Purity Specifications Vendor Comparison

Evidence-Backed Application Scenarios for 4-Amino-3-nitrobenzamide (CAS 41263-65-4)


Precursor for 3,4-Diaminobenzamide in Benzimidazole and Quinoxaline Synthesis

4-Amino-3-nitrobenzamide serves as a direct precursor to 3,4-diaminobenzamide via selective reduction of the 3-nitro group. This ortho-diamino intermediate is the essential building block for constructing benzimidazoles (via condensation with carboxylic acids or aldehydes) and quinoxalines (via condensation with α-diketones). Published PASP library synthesis methodology demonstrates that aminonitrobenzamides can be reduced to functionalized diaminobenzamides with overall purities averaging 80% over four steps [1]. The catalyst-free iPrOH/KOH reduction system offers a metal-free alternative for this transformation [2]. This application leverages the unique dual functionality (4-NH₂ for coupling, 3-NO₂ for reduction to 3-NH₂) that is not available from mono-amino benzamide analogs such as 3-aminobenzamide.

Scaffold for 4-Substituted-3-nitrobenzamide Anti-Tumor Agent Development

The 4-amino-3-nitrobenzamide core structure represents the parent scaffold for a class of 4-substituted-3-nitrobenzamide derivatives with demonstrated anti-tumor activity. SAR studies have shown that 4-substitution of this scaffold yields compounds with potent inhibitory activity: compound 4a exhibited GI₅₀ values of 1.904–2.111 μmol·L⁻¹ against HCT-116, MDA-MB435, and HL-60 cell lines, while optimized derivatives (compounds 4g, 4l–4n) achieved GI₅₀ values as low as 1.008 μmol·L⁻¹ against MDA-MB435 [3]. The free 4-amino group provides a convenient derivatization handle for introducing diverse substituents, enabling systematic exploration of structure-activity relationships in medicinal chemistry programs targeting solid tumors and hematological malignancies.

Nitroreductase Prodrug Candidate for Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The 3-nitro substituent of 4-amino-3-nitrobenzamide enables its evaluation as a prodrug substrate for nitroreductase-based cancer therapy. Research on structurally related nitro benzamide prodrugs has demonstrated that Ssap-NtrB-mediated reduction generates cytotoxic metabolites with differential activity: non-toxic to normal HUVEC cells, moderately toxic to Hep3B hepatoma cells, and highly toxic to PC3 prostate cancer cells [1]. The voltammetric reduction behavior of nitro-substituted benzamides has been characterized on pencil graphite electrodes, showing linear DPV response from 0.5–100 μM, which supports analytical method development for prodrug quantification in pharmaceutical samples [4]. This application scenario is unavailable to non-nitrated benzamide analogs.

Building Block for Benzamide-Based HDAC Inhibitor Scaffolds

The benzamide moiety is a validated zinc-binding group in histone deacetylase (HDAC) inhibitors, exemplified by the clinical-stage compounds Entinostat (MS-275, HDAC1 IC₅₀ 0.51 μM, HDAC3 IC₅₀ 1.7 μM) and Tacedinaline (CI-994) [5]. 4-Amino-3-nitrobenzamide provides a pre-formed benzamide core with an additional 4-amino derivatization site, enabling the construction of focused libraries of aminobenzamide-based HDAC inhibitors. Ortho-amino benzamides are established HDAC inhibitor pharmacophores, and substitutions at the ortho- and meta-positions relative to the amino group modulate potency, with small substituents such as –CH₃, –F, or –OCH₃ tolerated [6]. The 3-nitro group of 4-amino-3-nitrobenzamide can be reduced post-coupling to install a second amino functionality, offering a divergent synthetic strategy for exploring HDAC isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.